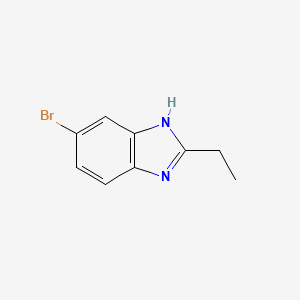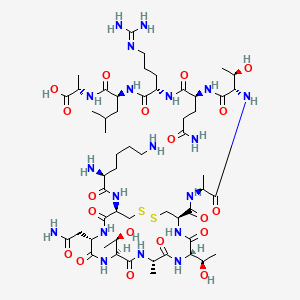
アミリン (1-13) (ヒト)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Amylin (1-13) (human) is a fragment of the human islet amyloid polypeptide, also known as amylin. This peptide hormone is co-secreted with insulin by the pancreatic beta cells in response to food intake. Amylin plays a crucial role in regulating glucose levels by slowing gastric emptying, promoting satiety, and inhibiting glucagon secretion. The fragment Amylin (1-13) (human) represents the first 13 amino acids of the full-length amylin peptide and is often used in research to study the properties and functions of amylin.
科学的研究の応用
Amylin (1-13) (human) has several scientific research applications:
Chemistry: Used as a model peptide to study peptide synthesis, folding, and stability.
Biology: Investigated for its role in the formation of amyloid fibrils, which are associated with type 2 diabetes mellitus.
Medicine: Explored as a potential therapeutic target for diabetes and obesity due to its effects on glucose regulation and satiety.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
作用機序
Target of Action
Amylin, also known as Islet Amyloid Polypeptide (IAPP), is a neuroendocrine anorexigenic polypeptide hormone . It is co-secreted with insulin from β-cells of the pancreas in response to food consumption . The primary targets of Amylin are the amylin receptors, which are present in various tissues, including the brain, kidney, and heart .
Mode of Action
Amylin interacts with its targets to regulate several physiological processes. It slows gastric emptying, inhibits glucagon secretion, and induces satiety . These actions help to regulate postprandial glucose levels and reduce caloric intake . Amylin and insulin have complementary actions in regulating nutrient levels in the circulation .
Biochemical Pathways
Amylin affects glucose control through several mechanisms, including slowed gastric emptying, regulation of postprandial glucagon, and reduction of food intake . It also plays a role in the gut-brain axis, which is critical for maintaining glucose and energy homeostasis . Amylin’s effect on these biochemical pathways helps to maintain glucose homeostasis and decrease body weight .
Pharmacokinetics
Amylin’s metabolism involves a dual process of renal clearance and proteolysis, forming different metabolites . Physiological plasma concentrations of Amylin vary between 4 and 25 pmol/L . The pharmacokinetic properties of Amylin and its analogs, such as pramlintide, are similar .
Result of Action
The molecular and cellular effects of Amylin’s action include the inhibition of glucagon secretion, delay in gastric emptying, and induction of satiety . These effects result in improved glycemic control, reduced caloric intake, and potential weight loss .
Action Environment
The action, efficacy, and stability of Amylin can be influenced by various environmental factors. For instance, the presence of other hormones, such as insulin, can affect Amylin’s function . Additionally, factors such as diet and lifestyle can influence the levels of Amylin and its effectiveness in regulating glucose homeostasis .
生化学分析
Biochemical Properties
Amylin (1-13) (human) interacts with various enzymes, proteins, and other biomolecules. It is a fragment and residues within the amyloid cores of Amylin (human IAPP) . Amylin is a glucose-regulating hormone . Amylin (1-13) (human) does not affect fibril formation, as it cannot form fibrils by itself .
Cellular Effects
Amylin (1-13) (human) has significant effects on various types of cells and cellular processes. It is a neuroendocrine anorexigenic polypeptide hormone, which is co-secreted with insulin from β-cells of the pancreas in response to food consumption . Aside from its effect on glucose homeostasis, Amylin (1-13) (human) inhibits homeostatic and hedonic feeding, induces satiety, and decreases body weight .
Molecular Mechanism
Amylin (1-13) (human) exerts its effects at the molecular level through various mechanisms. Amyloidosis is a common pathological event in which proteins self-assemble into misfolded soluble and insoluble molecular forms, oligomers and fibrils that are often toxic to cells . Notably, aggregation-prone human islet amyloid polypeptide (hIAPP), or amylin, is a pancreatic hormone linked to islet β-cells demise in diabetics .
Temporal Effects in Laboratory Settings
The effects of Amylin (1-13) (human) change over time in laboratory settings. Studies have shown that Amylin (1-13) (human) influences satiation, inhibits postprandial glucagon secretion, slows gastric emptying, and inhibits digestive enzyme secretion through various peripheral and central mechanisms .
Dosage Effects in Animal Models
The effects of Amylin (1-13) (human) vary with different dosages in animal models. A single dose of NN1213, a long-acting human amylin analog, reduced appetite in a dose-dependent manner and with a long duration of action in both rats and dogs .
Metabolic Pathways
Amylin (1-13) (human) is involved in various metabolic pathways. Amylin metabolism appears to involve a dual process of renal clearance and proteolysis, forming different metabolites .
Transport and Distribution
Amylin (1-13) (human) is transported and distributed within cells and tissues. Monomers and oligomers cross the plasma membrane (PM) through both endocytotic and non-endocytotic (translocation) mechanisms .
Subcellular Localization
Amylin (1-13) (human) is localized in specific compartments or organelles within the cell. Amylin is a pancreatic β-cell hormone that produces effects in several different organ systems .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Amylin (1-13) (human) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the C-terminal amino acid to the resin, followed by the stepwise addition of protected amino acids. Each amino acid is coupled using activating agents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final peptide.
Industrial Production Methods
In an industrial setting, the production of Amylin (1-13) (human) can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient and high-throughput synthesis of peptides. The crude peptide is then purified using high-performance liquid chromatography (HPLC) to achieve the desired purity.
化学反応の分析
Types of Reactions
Amylin (1-13) (human) can undergo various chemical reactions, including:
Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis or chemical modification.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Site-directed mutagenesis involves the use of specific primers and DNA polymerase to introduce mutations.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiol groups from disulfide bonds.
Substitution: Peptides with altered amino acid sequences.
類似化合物との比較
Similar Compounds
Pramlintide: An amylin analog used as an adjunct therapy for diabetes. It has a similar mechanism of action but includes modifications to enhance stability and reduce aggregation.
Cagrilintide: A long-acting amylin analog developed for the treatment of obesity. It has been modified to increase its half-life and efficacy.
Uniqueness
Amylin (1-13) (human) is unique in that it represents a specific fragment of the full-length amylin peptide. This fragment retains some of the biological activity of the full peptide but is less prone to aggregation and amyloid formation. This makes it a valuable tool for studying the properties and functions of amylin without the complications associated with amyloid fibril formation.
特性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19R)-16-(2-amino-2-oxoethyl)-19-[[(2S)-2,6-diaminohexanoyl]amino]-7,13-bis[(1R)-1-hydroxyethyl]-10-methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H95N19O19S2/c1-22(2)18-32(46(84)64-25(5)53(91)92)67-44(82)30(13-11-17-61-54(59)60)65-45(83)31(14-15-36(57)77)66-51(89)39(27(7)75)71-41(79)23(3)62-48(86)34-20-93-94-21-35(69-43(81)29(56)12-9-10-16-55)49(87)68-33(19-37(58)78)47(85)73-38(26(6)74)50(88)63-24(4)42(80)72-40(28(8)76)52(90)70-34/h22-35,38-40,74-76H,9-21,55-56H2,1-8H3,(H2,57,77)(H2,58,78)(H,62,86)(H,63,88)(H,64,84)(H,65,83)(H,66,89)(H,67,82)(H,68,87)(H,69,81)(H,70,90)(H,71,79)(H,72,80)(H,73,85)(H,91,92)(H4,59,60,61)/t23-,24-,25-,26+,27+,28+,29-,30-,31-,32-,33-,34-,35-,38-,39-,40-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJHDVYKOOSMFN-UOJHWKIISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CC(=O)N)NC(=O)C(CCCCN)N)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)C(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)[C@@H](C)O)CC(=O)N)NC(=O)[C@H](CCCCN)N)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)O)[C@@H](C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H95N19O19S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1378.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,4-Dimethylbenzo[F]quinolin-4-ium](/img/structure/B599602.png)
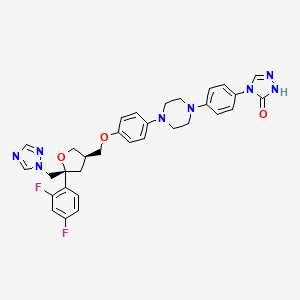
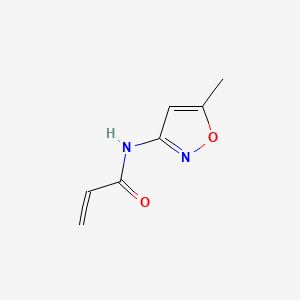
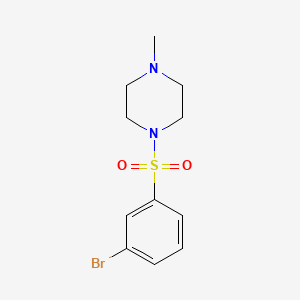

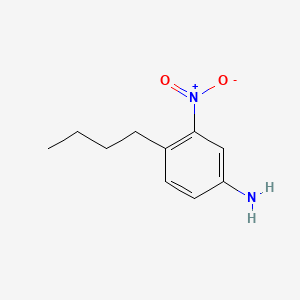
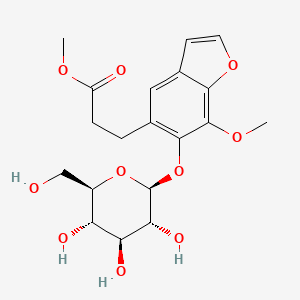
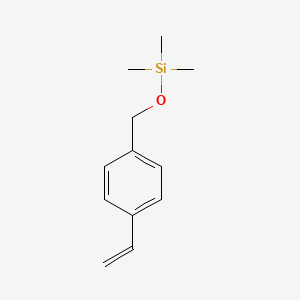
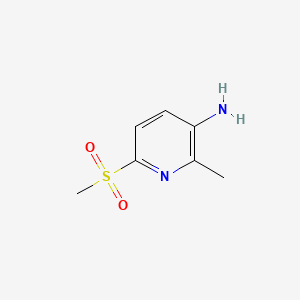
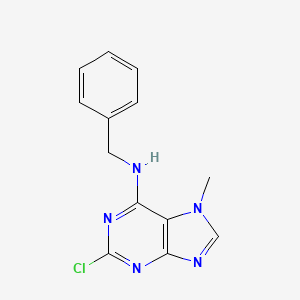
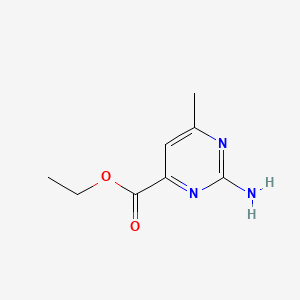
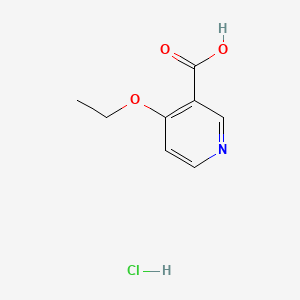
![Octahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B599622.png)
